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Compound of Interest

Compound Name: Fumonisin B2-13C34

Cat. No.: B3025797 Get Quote

An in-depth examination of the properties, analytical applications, and biological impact of the

isotopically labeled mycotoxin, Fumonisin B₂-¹³C₃₄.

This technical guide provides researchers, scientists, and drug development professionals with

comprehensive information on Fumonisin B₂-¹³C₃₄, a critical internal standard for the accurate

quantification of Fumonisin B₂. This document outlines its physicochemical properties, provides

a detailed experimental protocol for its use in liquid chromatography-mass spectrometry (LC-

MS/MS) applications, and explores the well-established mechanism of action of fumonisins,

including their impact on sphingolipid metabolism.

Core Data Presentation
The following table summarizes the key quantitative data for Fumonisin B₂-¹³C₃₄.
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Property Value Source(s)

CAS Number 1217481-36-1 [1][2][3]

Molecular Formula [¹³C]₃₄H₅₉NO₁₄ [1][2]

Molecular Weight 739.6 g/mol [1][2]

Purity ≥98% [1][2]

Formulation
A 10 µg/ml solution in

acetonitrile:water (1:1)
[1][2]

Storage Temperature -20°C [1][3]

Solubility Soluble in acetonitrile. [1]

Stability ≥ 2 years at -20°C [1]

Toxicological Profile of Fumonisins
Fumonisin B₂ is a mycotoxin produced by fungi of the Fusarium species, notably Fusarium

verticillioides, and is a common contaminant in maize and other grains.[4] It is structurally

similar to Fumonisin B₁, the most studied fumonisin, and exhibits a comparable toxicological

profile. The primary mechanism of fumonisin toxicity is the disruption of sphingolipid

metabolism through the inhibition of the enzyme ceramide synthase.[5][6][7][8] This inhibition

leads to an accumulation of sphingoid bases like sphinganine and sphingosine, which are

cytotoxic and have pro-apoptotic effects.[5][7]

Fumonisin B₂ has demonstrated cytotoxicity against various cell lines, including rat hepatoma

cells (IC₅₀s = 3-50 µg/ml) and MDCK dog kidney epithelial cells (IC₅₀ = 2 µg/ml).[1] In vivo

studies have shown that fumonisins can cause liver and kidney damage in a range of animal

species.[6][7] Due to these toxic effects, the presence of fumonisins in food and feed is

regulated in many countries.

Experimental Protocols
Quantification of Fumonisin B₂ in a Sample Matrix using Fumonisin B₂-¹³C₃₄ as an Internal

Standard by LC-MS/MS
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This protocol describes a general workflow for the quantification of Fumonisin B₂ in a sample

matrix (e.g., corn-based animal feed) using a stable isotope dilution assay with Fumonisin B₂-

¹³C₃₄ as an internal standard. This method is highly accurate as the isotopically labeled

standard co-elutes with the analyte of interest and experiences similar matrix effects during

ionization, thus providing reliable quantification.

1. Sample Preparation and Extraction:

Homogenization: Homogenize a representative portion of the sample to ensure uniformity.

Fortification: Spike a known amount of the Fumonisin B₂-¹³C₃₄ internal standard solution into

the homogenized sample.

Extraction: Add an extraction solvent, typically a mixture of acetonitrile and water (e.g., 50:50

or 80:20 v/v), often with a small percentage of formic acid to improve analyte recovery.[9][10]

Vortexing/Shaking: Vigorously mix the sample and solvent to ensure efficient extraction of

the fumonisins.

Centrifugation: Centrifuge the mixture to pellet solid matrix components.

Filtration: Filter the supernatant to remove any remaining particulate matter before LC-

MS/MS analysis.

2. LC-MS/MS Analysis:

Chromatographic Separation:

Column: Utilize a C18 reversed-phase column for the separation of fumonisins.

Mobile Phase: Employ a gradient elution with a mobile phase consisting of water and

methanol or acetonitrile, typically with a formic acid modifier.

Injection Volume: Inject a small volume (e.g., 5-20 µL) of the filtered extract.

Mass Spectrometric Detection:

Ionization Mode: Use positive electrospray ionization (ESI+).
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Analysis Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM)

mode.

MRM Transitions: Monitor for at least two specific precursor-to-product ion transitions for

both Fumonisin B₂ and Fumonisin B₂-¹³C₃₄ to ensure accurate identification and

quantification.

3. Data Analysis:

Calibration Curve: Prepare a series of calibration standards containing known concentrations

of Fumonisin B₂ and a fixed concentration of the Fumonisin B₂-¹³C₃₄ internal standard.

Quantification: Determine the concentration of Fumonisin B₂ in the sample by calculating the

peak area ratio of the analyte to the internal standard and comparing this ratio to the

calibration curve.

Sample Preparation LC-MS/MS Analysis Data Processing

Homogenization Fortification
Add ¹³C₃₄-FB₂ IS

Extraction
Acetonitrile/Water

Centrifugation Filtration LC Separation (C18) MS/MS Detection (MRM) Quantification

Click to download full resolution via product page

Caption: Experimental workflow for Fumonisin B₂ quantification.

Signaling Pathways
Disruption of Sphingolipid Metabolism by Fumonisin B₂

Fumonisins exert their toxic effects by competitively inhibiting ceramide synthase, a key

enzyme in the de novo sphingolipid biosynthesis pathway. This inhibition leads to the

accumulation of sphinganine and sphingosine, which can be phosphorylated to sphinganine-1-

phosphate and sphingosine-1-phosphate, respectively. These bioactive lipids are involved in

various cellular processes, and their accumulation can lead to apoptosis, cell cycle arrest, and

other cytotoxic effects.
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Caption: Fumonisin B₂ inhibits ceramide synthase in the sphingolipid pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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